![molecular formula C9H20OSSi B14508507 Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- CAS No. 63584-44-1](/img/structure/B14508507.png)
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- is a chemical compound with the molecular formula C_10H_22OSiS. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of an ethylthio group and a propenyl group attached to the silicon atom through an oxygen bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- typically involves the reaction of trimethylsilanol with 1-(ethylthio)-2-methyl-1-propenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The propenyl group can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty materials such as silicone-based coatings and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- involves the interaction of its functional groups with various molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the propenyl group can participate in hydrophobic interactions. The trimethylsilyl group can enhance the solubility and stability of the compound in organic solvents, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH_3)_3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- is unique due to the presence of both an ethylthio group and a propenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
63584-44-1 |
|---|---|
Molekularformel |
C9H20OSSi |
Molekulargewicht |
204.41 g/mol |
IUPAC-Name |
(1-ethylsulfanyl-2-methylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20OSSi/c1-7-11-9(8(2)3)10-12(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
WHDITUCCFADHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


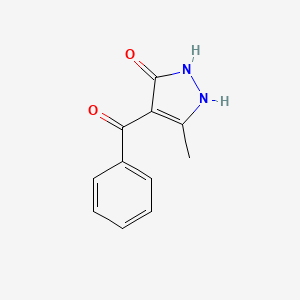
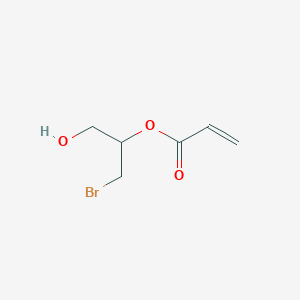

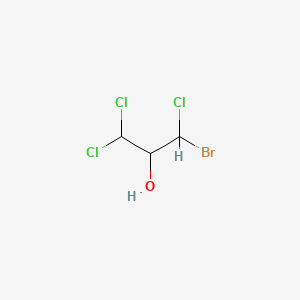
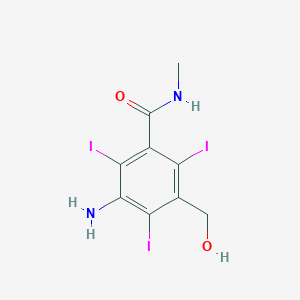

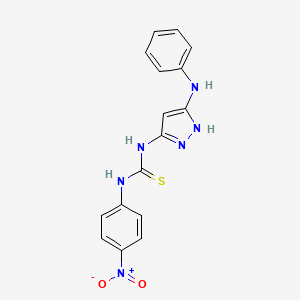
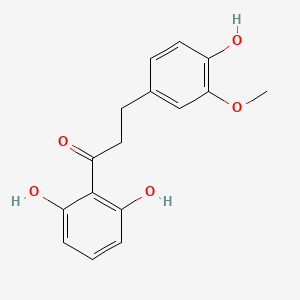
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
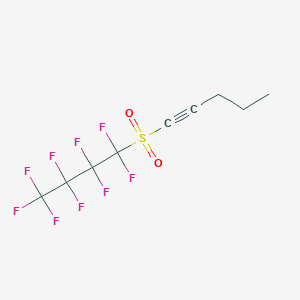
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

